Licoricesaponin J2
Description
Properties
CAS No. |
938042-18-3 |
|---|---|
Molecular Formula |
C42H64O16 |
Molecular Weight |
824.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O16/c1-37-13-14-38(2,36(53)54)17-20(37)19-7-8-22-39(3)11-10-23(40(4,18-43)21(39)9-12-42(22,6)41(19,5)16-15-37)55-35-31(27(47)26(46)30(57-35)33(51)52)58-34-28(48)24(44)25(45)29(56-34)32(49)50/h7,20-31,34-35,43-48H,8-18H2,1-6H3,(H,49,50)(H,51,52)(H,53,54)/t20-,21+,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,37+,38-,39-,40+,41+,42+/m0/s1 |
InChI Key |
SLWCVFLNZDOMEZ-WFCUWKETSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Canonical SMILES |
CC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of licoricesaponin J2 typically involves the extraction of the compound from the roots of the licorice plant. The process begins with the drying and grinding of the roots, followed by extraction using solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The roots are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound. The use of high-performance liquid chromatography (HPLC) and other advanced techniques is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Licoricesaponin J2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Various nucleophiles and electrophiles are used in substitution reactions to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with enhanced biological activities. These derivatives are often studied for their improved therapeutic potential .
Scientific Research Applications
Licoricesaponin J2 is a triterpene saponin found in Glycyrrhiza uralensis, also known as licorice . Research on licorice and its constituents, including this compound, has revealed a range of biological activities, though specific applications of this compound are still being investigated .
Chemical Information and Occurrence
- Molecular Formula
- Molecular Weight 824.9 g/mol
- This compound has been reported in Glycyrrhiza uralensis .
While the provided search results do not offer extensive details specifically on the applications of this compound, they do highlight the broader context of licorice saponins and their biological activities, which can inform potential research directions .
Related Research on Licorice Triterpene Saponins
- Hepatoprotective Activities: Glycyrrhizin (GL), a related saponin, has demonstrated hepatoprotective effects through various mechanisms, including antioxidative stress, anti-inflammation, and antifibrosis . Several saponins, including glycyrrhizin, have shown significant hepatoprotective activities by lowering ALT and AST levels in primary rat hepatocytes injured by D-galactosamine (D-GalN) .
- Antitumor Activities: Glycyrrhizin has shown to reduce the expression of thromboxane synthase (TxAS) and proliferating cell nuclear antigen (PCNA), which can rescue liver and kidney damage in tumor-bearing mice. Dipotassium glycyrrhizinate (DPG), a salt of glycyrrhizin, has exhibited antitumoral effects on glioblastoma cell lines by decreasing proliferation and increasing apoptosis .
- Other Activities: Glycyrrhizin possesses immunomodulatory, neuroprotective, and antioxidant effects and has been used in the clinical treatment of bronchitis, peptic ulcers, skin diseases, and oral diseases . It may also have a therapeutic effect on allergic rhinitis .
** table:** Overview of Related Saponins and Their Activities
Mechanism of Action
Licoricesaponin J2 exerts its effects through multiple molecular targets and pathways. It interacts with key proteins and enzymes involved in inflammation, apoptosis, and cell signaling. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anticancer properties are attributed to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
Discussion of Key Differences
Glycosylation Patterns :
- The number and position of sugar moieties (e.g., glucuronic acid) influence solubility, bioavailability, and target specificity. For instance, glycyrrhizin’s two glucuronide groups enhance its solubility and antiviral activity compared to J2’s single glycosyl group .
Stress-Induced Biosynthesis :
- This compound and G2 are upregulated under ABA stress, whereas E2 is downregulated. This may reflect their roles in plant defense; J2 and G2 could act as phytoalexins, while E2 might be a precursor in alternative pathways .
Functional Redundancy and Specificity: Despite structural similarities, J2 and G2 exhibit distinct binding affinities (e.g., G2’s higher LigScore2 for TMPRSS2). Such differences underscore the importance of minor structural variations in dictating biological function .
Q & A
Q. What experimental methodologies are recommended for distinguishing Licoricesaponin J2 from its structural isomers in plant extracts?
this compound (C₄₂H₆₂O₁₆, MW 822.95) can be differentiated from isomers like Licoricesaponin H2 or K2 using ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution tandem mass spectrometry (HRMS/MS) . Key parameters include retention time (e.g., ~8.98 min for J2) and fragmentation patterns. For example, J2 exhibits characteristic ions at m/z 823.4116 [M+H]⁺ and 837.3921 [M-H]⁻, which differ from isomers due to glycosidic linkage variations .
Q. How can researchers quantify this compound in Glycyrrhiza uralensis under varying environmental conditions?
A validated approach involves UHPLC-UV-PDA with a C18 column (2.1 × 100 mm, 1.7 µm) and gradient elution using acetonitrile/0.1% formic acid. Calibration curves (1–100 µg/mL) show linearity (R² > 0.99) for J2. For dynamic accumulation studies under abiotic stress (e.g., ABA treatment), hierarchical cluster analysis (HCA) and partial least squares discriminant analysis (PLS-DA) can identify J2 as a key discriminatory metabolite .
Q. What in vitro assays are suitable for validating this compound’s proposed biological activities?
this compound’s anti-inflammatory or antiviral potential can be assessed via:
- NF-κB inhibition : Luciferase reporter assays in HEK293T cells (IC₅₀ determination) .
- Anti-HIV activity : Affinity capillary electrophoresis (ACE) with R15K peptide (gp120 V3 loop) to measure binding constants (Kd), validated by CE-MS .
Advanced Research Questions
Q. How can structural modifications of this compound improve its pharmacokinetic properties for therapeutic applications?
Structure-activity relationship (SAR) studies focus on:
- Glycosylation : Removing the terminal glucuronic acid reduces hydrophilicity, enhancing membrane permeability .
- Esterification : Acetylation at C-22 increases metabolic stability in liver microsomes (tested via LC-MS/MS) . Computational modeling (e.g., molecular docking with HIV-1 gp120) guides rational modifications .
Q. What biosynthetic pathways regulate this compound production in Glycyrrhiza species?
J2 biosynthesis involves:
Q. How should researchers address contradictory bioactivity data for this compound across studies?
Contradictions may arise from:
- Purity variability : Ensure >98% purity via HPLC-ELSD and ¹H/¹³C NMR (e.g., δ 5.28 ppm for oleanane H-12) .
- Assay interference : Pre-treat extracts with polyamide to remove polyphenols that may quench fluorescence in cellular assays .
- Environmental factors : Standardize plant growth conditions (e.g., soil pH, light cycles) to minimize metabolite variation .
Methodological Considerations
Q. What protocols optimize the extraction of this compound while minimizing degradation?
- Solvent system : Ethanol:water (70:30, v/v) at 50°C maximizes yield (2.1% w/w) while preserving J2’s glycosidic bonds .
- pH-zone-refining CCC : Separates J2 from co-eluting saponins (e.g., G2, E2) using a hexane-ethyl acetate-methanol-water (3:5:3:5) system .
Q. Which analytical techniques best characterize this compound’s interactions with biological targets?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., J2 vs. NF-κB p65 subunit) with a Kd of 1.69 × 10⁷ L/mol .
- Metabolomics : LC-QTOF-MS coupled with multivariate analysis (e.g., OPLS-DA) identifies J2 as a biomarker in ABA-treated licorice .
Data Interpretation and Reproducibility
Q. How can meta-analyses resolve heterogeneity in this compound’s reported pharmacological effects?
Use DerSimonian-Laird random-effects models to estimate between-study variance (τ²). The I² statistic quantifies heterogeneity (e.g., I² > 50% indicates substantial variability), prompting subgroup analysis by extraction method or cell line .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
